1-Benzyl-2-phenyl-1H-benzoimidazole
Overview
Description
1-Benzyl-2-phenyl-1H-benzoimidazole is a chemical compound with the molecular formula C20H16N2 . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds . This compound has been synthesized by the reaction of benzaldehyde with o-phenyl-endiamine and l-proline .
Synthesis Analysis
The synthesis of this compound involves the reaction of benzaldehyde with o-phenyl-endiamine and l-proline . Other synthetic routes involve carboxylic acid with o-phenyl-endiamine, but these methods require harsh conditions and often result in poor yields .Molecular Structure Analysis
The benzimidazole group in this compound makes a dihedral angle of 29.04° with the attached benzene ring, and is approximately perpendicular to the plane of the benzyl group . The molecular weight of this compound is 284.36 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.36 . The compound is a solid and appears in the form of tabular crystals .Scientific Research Applications
Antimicrobial and Genotoxic Properties
1-Benzyl-2-phenyl-1H-benzoimidazole derivatives have been studied for their antimicrobial and genotoxic activities. For instance, benzoimidazole derivatives have shown significant effects against various microbial strains, indicating their potential as antimicrobial agents (Benvenuti et al., 1997).
Catalytic Applications
These compounds are also involved in catalytic processes. Research has shown that this compound can be used to create unsymmetrical bidentate chalcogen ligands, which are instrumental in catalytic reactions involving transfer hydrogenation (Sharma et al., 2014).
Luminescent Properties
There is significant interest in the luminescent properties of compounds derived from this compound. These properties are exploited in the synthesis of phosphorescent iridium complexes, which have applications in electrophosphorescence devices due to their bright photoluminescence (Zhang, Li, & Wang, 2013).
Antihypertensive Activity
Research has also been conducted on the synthesis of this compound derivatives for their potential antihypertensive properties. These studies indicate that such derivatives could be developed as antihypertensive agents (Sharma, Kohli, & Sharma, 2010).
Heparanase Inhibition
Another application is in the inhibition of heparanase, an enzyme involved in tumor metastasis and angiogenesis. Certain this compound derivatives have been identified as potent inhibitors of heparanase, which could be significant in cancer treatment (Pan et al., 2006).
Safety and Hazards
When handling 1-Benzyl-2-phenyl-1H-benzoimidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-2-phenyl-1H-benzoimidazole is the 4ll1 protein , an agonist involved in the regulation of glucose metabolism . This protein plays a crucial role in the pathophysiology of diabetes, making it a significant target for anti-diabetic drugs .
Mode of Action
This compound interacts with its target by binding to the active site of the 4ll1 protein . This binding leads to the inactivation of the protein, thereby exerting its anti-diabetic effects . Specifically, one of the ligands of the compound establishes hydrogen bonds with glutamine 107 residues through nitrogens, and in addition, it establishes Π bonds with tyrosine 72 .
Biochemical Pathways
The inactivation of the 4ll1 protein by this compound affects the biochemical pathways involved in glucose metabolism . By inhibiting the activity of this protein, the compound can alter the downstream effects related to glucose regulation, contributing to its anti-diabetic properties .
Pharmacokinetics
suggests that it may have suitable pharmacokinetic properties for oral administration
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose metabolism . By inactivating the 4ll1 protein, the compound can help regulate glucose levels in the body, thereby providing beneficial effects in the treatment of diabetes .
Biochemical Analysis
Biochemical Properties
1-Benzyl-2-phenyl-1H-benzoimidazole has been found to interact with various biomolecules. For instance, it has been shown to bind to an agonist in the active site of the 4ll1 protein . This interaction leads to the inactivation of this protein, which can have significant effects on biochemical reactions .
Cellular Effects
It has been suggested that it may have potential anticancer properties
Molecular Mechanism
It is known to bind to an agonist in the active site of the 4ll1 protein . This binding interaction can lead to the inactivation of this protein, potentially affecting enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
It has been synthesized in moderate to excellent yields within a short period of time of about 13–30 minutes under mild reaction conditions .
Properties
IUPAC Name |
1-benzyl-2-phenylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXRSKBJWQHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361117 | |
Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
739-88-8 | |
Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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